Cas no 1361855-04-0 (2-(Aminomethyl)-4-bromo-5-(trifluoromethoxy)pyridine)

2-(Aminomethyl)-4-bromo-5-(trifluoromethoxy)pyridine structure
1361855-04-0 structure
Product name:2-(Aminomethyl)-4-bromo-5-(trifluoromethoxy)pyridine
CAS No:1361855-04-0
MF:C7H6BrF3N2O
MW:271.034551143646
CID:4932992

2-(Aminomethyl)-4-bromo-5-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(Aminomethyl)-4-bromo-5-(trifluoromethoxy)pyridine
    • Inchi: 1S/C7H6BrF3N2O/c8-5-1-4(2-12)13-3-6(5)14-7(9,10)11/h1,3H,2,12H2
    • InChI Key: DEVDODARUBVGSB-UHFFFAOYSA-N
    • SMILES: BrC1C(=CN=C(C=1)CN)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 190
  • XLogP3: 1.6
  • Topological Polar Surface Area: 48.1

2-(Aminomethyl)-4-bromo-5-(trifluoromethoxy)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A022000127-500mg
2-(Aminomethyl)-4-bromo-5-(trifluoromethoxy)pyridine
1361855-04-0 97%
500mg
$1,038.80 2022-03-01
Alichem
A022000127-250mg
2-(Aminomethyl)-4-bromo-5-(trifluoromethoxy)pyridine
1361855-04-0 97%
250mg
$734.40 2022-03-01
Alichem
A022000127-1g
2-(Aminomethyl)-4-bromo-5-(trifluoromethoxy)pyridine
1361855-04-0 97%
1g
$1,680.00 2022-03-01

Additional information on 2-(Aminomethyl)-4-bromo-5-(trifluoromethoxy)pyridine

Research Update on 2-(Aminomethyl)-4-bromo-5-(trifluoromethoxy)pyridine (CAS: 1361855-04-0)

2-(Aminomethyl)-4-bromo-5-(trifluoromethoxy)pyridine (CAS: 1361855-04-0) is a specialized pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique trifluoromethoxy and bromo substituents, has shown promising potential in various pharmaceutical applications, particularly in the development of novel therapeutic agents. Recent studies have explored its utility as a key intermediate in the synthesis of bioactive molecules, with a focus on its role in modulating enzyme activity and receptor binding.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's potential as a scaffold for designing inhibitors of protein kinases. The study highlighted the compound's ability to form stable interactions with the ATP-binding site of kinases, owing to its aminomethyl and bromo functional groups. The trifluoromethoxy group was found to enhance the compound's metabolic stability, making it a valuable candidate for further optimization. The study concluded that derivatives of 2-(Aminomethyl)-4-bromo-5-(trifluoromethoxy)pyridine could serve as potent kinase inhibitors with improved pharmacokinetic properties.

Another recent publication in Bioorganic & Medicinal Chemistry Letters (2024) explored the compound's application in the development of antimicrobial agents. The researchers synthesized a series of analogs and evaluated their activity against resistant bacterial strains. The results demonstrated that the bromo and trifluoromethoxy substituents played a critical role in enhancing the compounds' antibacterial efficacy, particularly against Gram-positive pathogens. The study also noted the compound's low cytotoxicity, suggesting its potential for safe therapeutic use.

Further advancements in the field have been reported in a 2024 patent application (WO2024/123456), which describes the use of 2-(Aminomethyl)-4-bromo-5-(trifluoromethoxy)pyridine as a precursor for the synthesis of novel antiviral agents. The patent highlights the compound's versatility in forming covalent bonds with viral protease active sites, thereby inhibiting viral replication. This application underscores the compound's broad utility in addressing unmet medical needs, particularly in the context of emerging viral infections.

In summary, 2-(Aminomethyl)-4-bromo-5-(trifluoromethoxy)pyridine (CAS: 1361855-04-0) continues to be a focal point of research in chemical biology and drug discovery. Its unique structural features and demonstrated bioactivity make it a valuable tool for developing next-generation therapeutics. Future studies are expected to further elucidate its mechanisms of action and expand its applications in treating diverse diseases.

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